1,3-Benzoxazol-5-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 134.14 g/mol. This compound is classified as a benzoxazole derivative, which belongs to a family of heterocyclic compounds containing both benzene and oxazole rings. Benzoxazole derivatives are of significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
The synthesis of 1,3-Benzoxazol-5-amine hydrochloride typically involves several methodologies that utilize 2-aminophenol as a starting material. Common synthetic routes include:
For example, one method involves refluxing a mixture of 2-aminophenol and an appropriate aldehyde in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction can be catalyzed by an acid catalyst such as p-toluenesulfonic acid .
1,3-Benzoxazol-5-amine hydrochloride can undergo various chemical reactions:
For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or sodium dichromate under acidic conditions. Similarly, substitution reactions often require the presence of suitable nucleophiles and catalysts to facilitate the exchange of functional groups.
The mechanism of action for 1,3-Benzoxazol-5-amine hydrochloride is multifaceted due to its interaction with various biological targets:
Research indicates that benzoxazole derivatives exhibit significant biological activities through these interactions, making them valuable in medicinal chemistry .
1,3-Benzoxazol-5-amine hydrochloride is typically presented as a white to off-white crystalline solid. Its melting point and solubility characteristics vary depending on the synthesis method used.
The compound is stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases. It exhibits moderate solubility in polar solvents like water and ethanol but limited solubility in non-polar solvents.
1,3-Benzoxazol-5-amine hydrochloride has several applications in scientific research:
Progranulin (PGRN) deficiency due to heterozygous loss-of-function mutations in the GRN gene is a major causative factor in frontotemporal dementia (FTD), accounting for 5–26% of familial cases [1] [3]. PGRN is an 88 kDa secreted glycoprotein predominantly expressed in microglia and neurons, where it maintains lysosomal homeostasis and exerts neuroprotective and anti-inflammatory effects [1] [2]. Mechanistically, PGRN supports lysosomal function by regulating the maturation of enzymes like cathepsin D and modulating lipid metabolism. Haploinsufficiency (∼50% reduction in functional PGRN) leads to aberrant lysosomal proteomes, impaired autophagy, TDP-43 aggregation, and neuroinflammation—hallmarks of FTD pathology [1] [3]. Notably, homozygous GRN loss causes neuronal ceroid lipofuscinosis (CLN11), underscoring PGRN's critical role in lysosomal health [1]. Restoring PGRN levels to physiological ranges has emerged as a validated therapeutic strategy, as demonstrated in Grn+/− mouse models where PGRN repletion reverses lysosomal dysfunction and neuropathology [1] [2].
High-throughput screening (HTS) has been pivotal in identifying small-molecule PGRN enhancers. One study screened ∼200,000 compounds using mouse Neuro-2a (N2A) cells stably transfected with a human GRN promoter-driven luciferase reporter [1] [2]. Primary hits (15,820 compounds) were selected based on activity >3 standard deviations above the robust mean. Toxicity filtering in non-small cell lung cancer cell lines eliminated 87 compounds, and dose-response assays narrowed candidates to 127 commercially available molecules. Subsequent immunoblotting confirmed nine compounds (e.g., C40, C41, C127) that doubled PGRN protein levels in N2A cells [1].
Stage | Description | Output |
---|---|---|
Primary Screening | Luciferase assay in GRN-reporter N2A cells | 15,820 hits (activity >3 SD above mean) |
Toxicity Filter | ATP-based viability in 12 NSCLC lines | 87 compounds excluded |
Dose-Response | 3-point dose in luciferase assay | 127 prioritized compounds |
Protein Validation | Immunoblotting for PGRN in N2A cells | 9 compounds with 2× PGRN increase |
In Vivo Validation | ICV delivery in Grn+/− mice | 3 compounds (C40, C41, C127) restoring PGRN to WT levels |
Key pharmacokinetic profiling of lead benzoxazole derivatives (C40, C127) revealed favorable properties:
Benzoxazole-based PGRN enhancers exhibit distinct advantages over HDAC inhibitors in FTD treatment:
Compound Class | Representative Structure | Key Target | Brain Penetrance (Cmax) | Primary Limitation |
---|---|---|---|---|
Benzoxazole Derivatives | 2-Arylbenzoxazole (C40) | PGRN enhancer | 6,246 ng/g | Moderate solubility |
HDAC Inhibitors | SAHA (Vorinostat) | Pan-HDAC | Low (undetectable in some studies) | Dose-limiting toxicity |
Benzothiazole HDACi | Compound 26 (Benzothiazole-hydroxamate) | HDAC6 (IC50 = 11 nM) | Not reported | Hepatotoxicity risk |
While HDAC inhibitors remain relevant in other neurodegenerative contexts (e.g., benzothiazole-based HDAC6 inhibitors for polycystic kidney disease [5]), their utility in FTD is limited by toxicity and insufficient target engagement. Benzoxazole derivatives represent a mechanistically refined strategy for GRN haploinsufficiency correction [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: